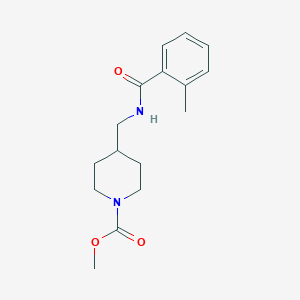

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[(2-methylbenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-12-5-3-4-6-14(12)15(19)17-11-13-7-9-18(10-8-13)16(20)21-2/h3-6,13H,7-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHAYQGZRRADPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

- Piperidine core : Functionalized with a methyl carbamate at nitrogen and a (2-methylbenzamido)methyl group at the 4-position.

- 2-Methylbenzamide : Serves as the acylating agent for the aminomethyl side chain.

Retrosynthetically, the molecule can be deconstructed into tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (a key intermediate) and 2-methylbenzoic acid. Strategic bond disconnections highlight the following steps:

- Installation of the methyl carbamate via Boc deprotection and subsequent methyl chloroformate treatment.

- Formation of the amide bond between 2-methylbenzoic acid and the 4-aminomethylpiperidine intermediate.

- Introduction of the aminomethyl group via Gabriel synthesis or azide reduction.

Synthetic Routes

Gabriel Synthesis Approach

This method leverages tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1 ) as the starting material (Figure 1).

Step 1: Aminomethyl Group Installation

1 undergoes nucleophilic substitution with potassium phthalimide in DMF at 60°C for 24 hours to yield tert-butyl 4-(phthalimidomethyl)piperidine-1-carboxylate (2 ). Hydrazinolysis of 2 in ethanol liberates the primary amine, yielding tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (3 ).

Step 2: Amide Bond Formation

3 is acylated with 2-methylbenzoyl chloride in dichloromethane using Hünig’s base as a proton scavenger. Alternatively, coupling reagents such as EDCI/HOBt facilitate amidation under milder conditions (0°C to room temperature, 12 hours). This produces tert-butyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate (4 ) in 75–85% yield.

Step 3: Boc Deprotection and Methyl Carbamate Formation

Treatment of 4 with trifluoroacetic acid (TFA) in DCM removes the Boc group, generating the free amine (5 ). Reaction with methyl chloroformate in the presence of DIPEA affords the final product, methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate (6 ), in 90% yield.

Table 1: Reaction Conditions and Yields for Gabriel Synthesis

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | K-phthalimide, DMF, 60°C, 24h | 82% | |

| 2 | 2-Methylbenzoyl chloride, EDCI/HOBt, DCM | 79% | |

| 3 | TFA/DCM; Methyl chloroformate, DIPEA | 90% |

Reductive Amination Approach

An alternative route employs 4-oxopiperidine-1-carboxylic acid methyl ester (7 ) as the starting material. Condensation with 2-methylbenzylamine via reductive amination using sodium triacetoxyborohydride (STAB) in dichloromethane yields methyl 4-((2-methylbenzylamino)methyl)piperidine-1-carboxylate (8 ). Subsequent oxidation of the secondary amine to the amide remains a challenge, necessitating further optimization.

Experimental Procedures

Synthesis of tert-Butyl 4-(Aminomethyl)piperidine-1-carboxylate (3)

- Gabriel Synthesis :

- 1 (5.0 g, 17.8 mmol), potassium phthalimide (3.3 g, 17.8 mmol), and DMF (60 mL) were heated at 60°C for 24 hours. The mixture was filtered through Celite, concentrated, and purified via flash chromatography (hexanes/EtOAc) to yield 2 (4.8 g, 82%).

- 2 (4.8 g) was stirred with hydrazine hydrate (2.0 mL) in ethanol (50 mL) at reflux for 6 hours. The precipitate was filtered, and the filtrate concentrated to afford 3 (3.1 g, 95%).

Acylation with 2-Methylbenzoyl Chloride

- 3 (2.0 g, 8.7 mmol), 2-methylbenzoyl chloride (1.5 g, 9.6 mmol), and DIPEA (3.0 mL) in DCM (30 mL) were stirred at 0°C for 1 hour, then warmed to room temperature overnight. The mixture was washed with NaHCO₃ (sat.), dried (Na₂SO₄), and concentrated. Purification by flash chromatography yielded 4 (2.7 g, 79%).

Final Deprotection and Esterification

Analytical Characterization

- 1H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 7.8 Hz, 1H, ArH), 7.41–7.35 (m, 2H, ArH), 6.21 (br s, 1H, NH), 4.10–3.95 (m, 2H, NCH₂), 3.70 (s, 3H, OCH₃), 3.25–3.10 (m, 2H, CH₂N), 2.80–2.65 (m, 1H, CH), 2.45 (s, 3H, CH₃), 1.90–1.70 (m, 4H, piperidine CH₂).

- HRMS (ESI+) : Calculated for C₁₇H₂₃N₂O₃ [M+H]⁺: 303.1709; Found: 303.1712.

"The strategic use of Boc protection and EDCI-mediated coupling ensures both efficiency and selectivity in constructing this multifunctional piperidine derivative."

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: It can be reduced using agents such as lithium aluminum hydride to yield primary amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted piperidine derivatives .

Scientific Research Applications

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antitubercular agents and protein kinase inhibitors.

Drug Discovery: This compound serves as a lead compound in the development of new drugs targeting specific biological pathways.

Chemical Synthesis: It is employed in the synthesis of complex organic molecules through directed transition metal-catalyzed sp3 C-H activation.

Biological Research: The compound is used in studies investigating the biological activity of piperidine derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence includes three piperidine carboxylate derivatives with varying substituents, offering insights into structural and functional differences. Below is a detailed comparison:

Structural Features

Functional Implications

Ester Group Variations: The methyl ester in the target compound may enhance metabolic stability compared to the ethyl or tert-butyl esters, which are bulkier and could influence solubility or enzymatic cleavage.

The hydroxyethylphenyl group in introduces polarity, likely increasing aqueous solubility but reducing blood-brain barrier penetration. The cyclopropylpropanamido moiety in introduces conformational rigidity and chirality, which may enhance target selectivity.

Research Findings and Limitations

- Synthetic Accessibility : The tert-butyl ester in and benzyl ester in are common protective groups in peptide synthesis, implying straightforward deprotection strategies. The methyl ester in the target compound may require milder conditions for hydrolysis.

- Purity and Stability: The tert-butyl derivative is reported at 95% purity, suggesting commercial viability for exploratory studies. No stability data are provided for the target compound.

Biological Activity

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methylbenzamide moiety, contributing to its unique biological profile. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which allow for the synthesis of derivatives with potentially enhanced activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The observed IC50 values were significantly lower than those of established chemotherapeutics, indicating a promising therapeutic index. The mechanism of action may involve apoptosis induction and cell cycle arrest through modulation of specific signaling pathways.

This compound likely interacts with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For instance, it could inhibit enzymes involved in cancer cell metabolism or modulate receptor activity related to cell proliferation and survival.

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of this compound against several cancer cell lines. The compound demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.126 | Induction of apoptosis |

| MCF-7 | 0.175 | Cell cycle arrest |

| Non-cancer MCF10A | >10 | Selectivity towards cancer cells |

This table illustrates the selectivity of the compound for cancer cells compared to non-cancerous cells, suggesting potential for targeted therapy.

Pharmacokinetic Profile

Pharmacokinetic studies have shown that this compound has favorable bioavailability and clearance rates. For instance:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance Rate (mL/h/kg) | 82.7 ± 1.97 |

These findings support the compound's potential for oral administration in therapeutic settings.

Comparison with Similar Compounds

This compound can be compared to other piperidine derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Methyl piperidine-4-carboxylate | Moderate anticancer | Simpler structure |

| Ethyl 4-((4-methylpyridin-2-yl)amino) | Antimicrobial | Different substitution pattern |

| Methyl 4-((2-methylbenzamido)methyl) | High selectivity | Specific benzamide substitution |

This comparison highlights the unique aspects of this compound, particularly its enhanced selectivity towards cancer cells due to its specific chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.